5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
Description
Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carboxylate group and a 3-cyclopropyl-substituted imidazolidinone ring.
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJXYAFWYYNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2S(=O)(=O)C3=CC4=C(C=C3)OCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Biochemical Pathways
Benzofuran compounds have been shown to have a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The physical properties such as boiling point and melting point of the compound are known , which could potentially influence its pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Action Environment
The storage temperature for the compound is recommended to be in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biological Activity
The compound 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17N3O3S
- Molecular Weight : 293.36 g/mol
- CAS Number : 154445-78-0
The compound features a unique oxadiazole ring, which is known for its stability and bioactivity in various pharmacological applications. The presence of the benzofuran moiety enhances its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that the oxadiazole ring can act as a bioisostere for amides and esters, enhancing metabolic stability and bioavailability.
Target Interactions
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including:
In Vitro Studies
Recent studies have shown that derivatives of the oxadiazole compound exhibit significant biological activity:
- Antitumor Activity : Compounds similar to the target compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines with IC50 values ranging from low micromolar concentrations .
Case Studies
- Study on α-glucosidase Inhibition :
- Antitumor Mechanism Exploration :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 3-cyclopropyl-2,4-dioxoimidazolidin-1-yl substituent, which distinguishes it from other piperidine carboxylates. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The 4-aminopiperidine analog (CAS 120278-07-1) exhibits basicity and nucleophilic reactivity, making it prone to undesired side reactions compared to the target compound’s electrophilic dioxoimidazolidinone group .
Safety and Handling: The ethoxy-oxopropyl derivative (CAS 99197-86-1) is noted for its low hazard profile, likely due to the absence of reactive functional groups like amines or multiple carbonyls . In contrast, the target compound’s dioxo groups may necessitate stricter handling protocols akin to those for CAS 120278-07-1, where toxicological risks are uncertain .
Commercial and Research Utility :
- Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 72349-01-0) is commercially available at premium prices ($338–$707/1g), reflecting its utility in inhibitor development . The target compound’s cyclopropyl modification could enhance its value in structure-activity relationship (SAR) studies for optimizing pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
